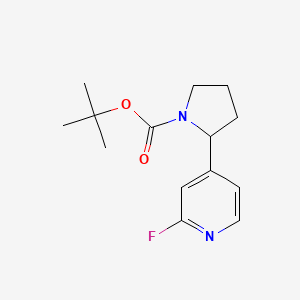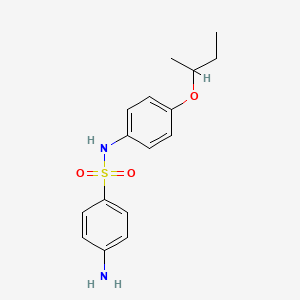
Methyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate is an organic compound that features a benzoate ester functional group. This compound is notable for its trifluoromethyl and cyclopropyl substituents, which impart unique chemical properties. The trifluoromethyl group is known for its electron-withdrawing effects, while the cyclopropyl group introduces ring strain and unique steric interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate typically involves the reaction of 2-aminobenzoic acid derivatives with cyclopropyl and trifluoromethyl reagents. One common method involves the use of cyclopropylamine and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl group can introduce steric hindrance, affecting the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 2-(cyclopropylamino)benzoate
- Methyl 2-(trifluoromethylamino)benzoate
Uniqueness
Methyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate is unique due to the presence of both cyclopropyl and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the cyclopropyl group introduces ring strain and unique steric interactions.
Eigenschaften
Molekularformel |
C12H12F3NO2 |
|---|---|
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
methyl 2-[cyclopropyl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C12H12F3NO2/c1-18-11(17)9-4-2-3-5-10(9)16(8-6-7-8)12(13,14)15/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
TXQVYZFWOGDLBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1N(C2CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


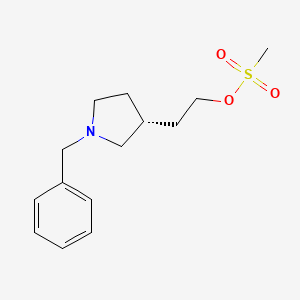
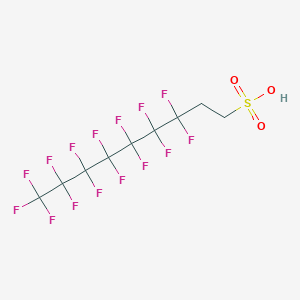
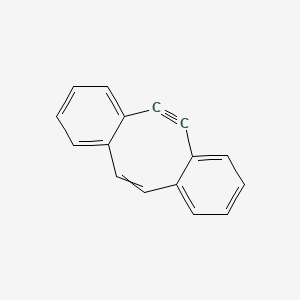
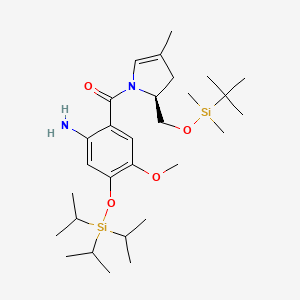
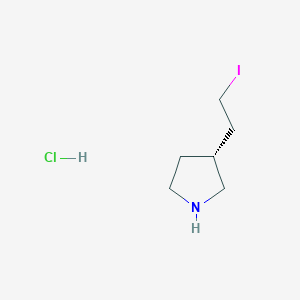


![Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)



